REACTION_CXSMILES
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[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-:3])=[O:2].[Cl-:9].[Al+3].[Cl-:11].[Cl-]>C(Cl)(Cl)Cl>[N+:1]([C:4]1[S:5][C:6]([Cl:11])=[C:7]([Cl:9])[CH:8]=1)([O-:3])=[O:2] |f:1.2.3.4|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1SC=CC1
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled to 10°
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Type
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CUSTOM
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Details
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chlorine gas is bubbled through for 3 hours at 25°-30°
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Duration
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3 h
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Type
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CUSTOM
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Details
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Nitrogen gas is then bubbled through the mixture for 10 min.
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Duration
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10 min
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Type
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ADDITION
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Details
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after which the mixture is poured into ice water
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Type
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EXTRACTION
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Details
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extracted with chloroform
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Type
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WASH
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Details
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The combined chloroform layers are washed with water and with brine
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Type
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CUSTOM
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Details
|
dried
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Name
|
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Type
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product
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Smiles
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[N+](=O)([O-])C=1SC(=C(C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |